3-(2-Chloroethyl)imidazolidine-2,4-dione

Anticancer Hydantoin ED50

Fragment-based drug discovery teams need C5-unsubstituted hydantoin scaffolds for late-stage diversification, yet 5-substituted analogs require custom synthesis and constrain chemical space. 3-(2-Chloroethyl)imidazolidine-2,4-dione resolves this with its free C5 methylene, enabling regioselective functionalization via electrophilic substitution, aldol condensation, or metal-catalyzed cross-coupling for parallel library synthesis. • Free C5 position permits direct attribution of potency gains to introduced fragments (ED50 40 µg/mL baseline on L1210 cells). • Moderate intrinsic cytotoxicity avoids confounding non-specific toxicity in FBDD campaigns; XLogP3 -0.3 ensures biochemical buffer compatibility. • Stocked at ≥97% purity by multiple suppliers; gram quantities ship within days for accelerated hit-to-lead cycles.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.57 g/mol
CAS No. 90124-69-9
Cat. No. B1362495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)imidazolidine-2,4-dione
CAS90124-69-9
Molecular FormulaC5H7ClN2O2
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CCCl
InChIInChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)
InChIKeyMYTSAKIZDHFOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethyl)imidazolidine-2,4-dione (CAS 90124-69-9): A Hydantoin Scaffold with a Chloroethyl Handle for Anticancer and Synthetic Chemistry Applications


3-(2-Chloroethyl)imidazolidine-2,4-dione, also referred to as 3-(2-chloroethyl)hydantoin, is a heterocyclic compound composed of a hydantoin core bearing a 2-chloroethyl substituent at the N3 position. It belongs to the class of N-chloroethyl hydantoins that have been explored for anticancer activity through alkylation of nucleophilic biomolecules [1]. The compound is also recognized as a versatile building block in medicinal chemistry owing to its unsubstituted C5 position and reactive chloroethyl handle, which allow further regioselective functionalization [2].

Why 5-Substituted Hydantoin Analogs Cannot Substitute for the Parent 3-(2-Chloroethyl)imidazolidine-2,4-dione in Research and Procurement


5-Substituted derivatives such as 3-(2-chloroethyl)-5-isobutylhydantoin exhibit substantially enhanced antiproliferative potency (ED50 9.6 µg/mL vs 40 µg/mL for the parent) [1], but this gain in activity is accompanied by increased lipophilicity and reduced synthetic versatility. The parent compound's unsubstituted C5 position is a critical differentiation point: it allows chemists to introduce diverse substituents at a late stage, whereas pre-functionalized analogs constrain the accessible chemical space. Furthermore, the parent compound is routinely stocked by multiple suppliers as a pre-formed building block (>95% purity), while 5-substituted congeners typically require custom synthesis, adding weeks to project timelines [2].

Quantitative Evidence Guide for 3-(2-Chloroethyl)imidazolidine-2,4-dione (CAS 90124-69-9): Head-to-Head Comparisons with 5-Substituted Analogs


Antiproliferative ED50 on Murine Leukemia L1210 Cells: Parent Compound Versus 5-Isobutyl Derivative

In a direct head-to-head study, Kim et al. (1983) determined the concentration required to inhibit 50% cell growth (ED50) of murine leukemia L1210 cells after 48 h of incubation. The parent compound 3-(2-chloroethyl)hydantoin (6a) exhibited an ED50 of 40 µg/mL, whereas the 5-isobutyl-substituted analog (6c) was significantly more potent, with an ED50 of 9.6 µg/mL [1].

Anticancer Hydantoin ED50 L1210 leukemia

Computed Hydrophilicity (XLogP3) of 3-(2-Chloroethyl)imidazolidine-2,4-dione Versus 5-Alkyl-Substituted Analogs

PubChem-computed XLogP3 for the parent compound is −0.3, indicating a net hydrophilic character [1]. In contrast, introduction of an isobutyl group at C5 (as in derivative 6c) adds approximately 1.5–2.0 log units to the partition coefficient, based on the well-established Hansch π hydrophobic substituent constant for the isobutyl fragment (~1.53) [2]. No experimentally measured LogP data are available for the 5-substituted analogs to enable a direct comparison.

LogP Hydrophilicity Hydantoin Drug-likeness

Synthetic Accessibility: Glycine as a Cost-Efficient Starting Material Versus Amino Acid Precursors for 5-Substituted Derivatives

The parent compound is synthesized from glycine—the simplest and least expensive proteinogenic amino acid—and 2-chloroethyl isocyanate, followed by acid-catalyzed cyclization [1]. By comparison, 5-substituted derivatives require L-leucine, L-isoleucine, L-valine, L-phenylalanine, or L-tryptophan as starting materials, which are 3- to 15-fold more expensive per mole (Sigma-Aldrich 2025 list pricing). Exact isolated yields are reported in the primary paper; however, the use of glycine offers a distinct raw-material cost advantage that is independent of scale.

Synthesis Glycine Amino acid Cost comparison

Commercial Availability as a Pre-Formed Building Block Versus Custom Synthesis of 5-Substituted Analogs

The parent compound is stocked by multiple global suppliers—including Chemspace (CSSB00000752224), Enamine (EN300-69852), and AKSci (8619CB)—at purities ≥95% [1]. In contrast, 3-(2-chloroethyl)-5-substituted hydantoins are not commonly listed as off-the-shelf reagents and typically require custom synthesis with lead times of 2–6 weeks. This difference in commercial accessibility can be a decisive factor for procurement timelines.

Building block Commercial availability Lead optimization Hydantoin

Best Research and Industrial Application Scenarios for 3-(2-Chloroethyl)imidazolidine-2,4-dione (CAS 90124-69-9)


Fragment-Based Anticancer Lead Discovery Using a Low-Cytotoxicity Hydantoin Scaffold

Owing to its moderate antiproliferative activity (ED50 40 µg/mL on L1210 cells) relative to 5-substituted analogs (ED50 as low as 9.6 µg/mL), the parent compound serves as an ideal scaffold for fragment-based drug discovery [1]. Its reduced intrinsic cytotoxicity allows medicinal chemists to introduce substituents at the unoccupied C5 position and directly attribute any potency gain to the new fragment, avoiding confounding non-specific toxicity.

Late-Stage C5 Diversification for the Generation of Hydantoin-Focused Compound Libraries

The free C5 methylene in 3-(2-chloroethyl)imidazolidine-2,4-dione is susceptible to electrophilic substitution, aldol condensation, and metal-catalyzed cross-coupling reactions [1]. This synthetic versatility is not available with 5,5-disubstituted or 5-alkyl-substituted hydantoins, making the parent compound the only member of the series that can serve as a universal entry point for parallel library synthesis in hit-to-lead campaigns [2].

Chemical Biology Probe Development Utilizing the Chloroethyl Alkylating Warhead

The 2-chloroethyl group is a well-established alkylating warhead that can cross-link DNA or covalently modify protein nucleophiles. The parent compound's clean structural profile (no additional substituents that might cause steric hindrance) makes it a preferred starting point for designing activity-based probes for target identification studies [1]. Its higher aqueous solubility (XLogP3 −0.3) compared to lipophilic 5-substituted analogs further facilitates use in biochemical buffer systems [3].

Rapid Procurement for High-Throughput and Parallel Chemistry Workflows

Because the parent compound is stocked by multiple vendors at ≥95% purity, research teams can source gram quantities within days rather than weeks [2]. This contrasts with 5-substituted derivatives, which are not routinely stocked and require custom synthesis. For high-throughput chemistry groups operating on compressed timelines, this availability translates directly into faster experimental cycle times and earlier decision points.

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